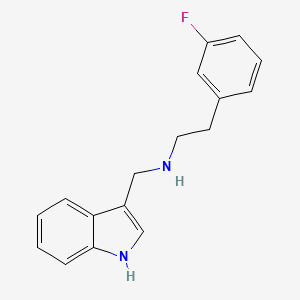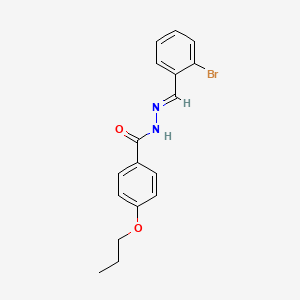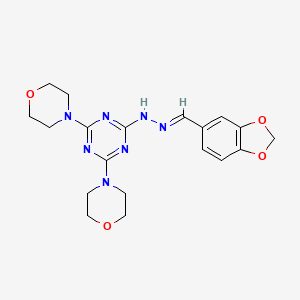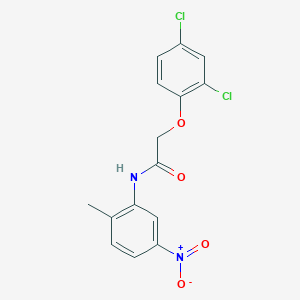![molecular formula C16H27NO4 B3868654 methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3868654.png)
methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate
Übersicht
Beschreibung
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate, also known as CXM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXM belongs to a class of compounds called oxo-esters, which have shown promising results in various biological systems.
Wirkmechanismus
The mechanism of action of methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects
methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate also has low toxicity and does not show any adverse effects on cell viability. However, the limitations of methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate include its low solubility in water and its potential to form aggregates, which can affect its bioavailability.
Zukünftige Richtungen
Several future directions for research on methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate can be explored. One area of interest is its potential application in neuroinflammatory diseases, such as Alzheimer's and Parkinson's disease. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been shown to reduce neuroinflammation and improve cognitive function in animal models of these diseases. Another area of research is its potential as a chemotherapeutic agent. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to explore its potential in cancer treatment.
Conclusion
In conclusion, methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory properties and mechanism of action make it an attractive target for drug development. Further research is needed to explore its full potential and to overcome its limitations for clinical use.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its anti-inflammatory properties. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-20-16(19)8-7-15(18)17-9-10-21-14(12-17)11-13-5-3-2-4-6-13/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBAXCWZGAXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCOC(C1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3868584.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3868601.png)
![methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868625.png)
![2-[5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868630.png)

![1-(3,5-dichlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3868643.png)
![6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3868648.png)


![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)


![4-(dimethylamino)benzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3868684.png)
![3-(3,4-difluorophenyl)-5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3868689.png)